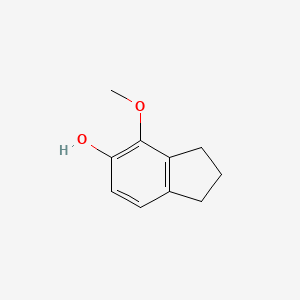
2,3-Dihydro-4-methoxy-1H-inden-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-4-methoxy-1H-inden-5-ol is an organic compound with the molecular formula C9H10O2 It is a derivative of indan, featuring a methoxy group at the 4-position and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4-methoxy-1H-inden-5-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 2-formylcyclohexanone and 2-bromo-4-methoxy-3-methylbenzene diazonium chloride in a Japp-Klingemann coupling reaction . The reaction is carried out under controlled conditions, often at low temperatures (0-5°C) using sodium nitrite and diluted hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-4-methoxy-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dihydro-4-methoxy-1H-inden-5-one.
Reduction: Formation of 2,3-dihydro-4-methoxy-1H-inden.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3-Dihydro-4-methoxy-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-4-methoxy-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxyhydrindene
- 5-Hydroxyindan
- 5-Indanol
- Indanol-5
- Indan-5-ol
Uniqueness
2,3-Dihydro-4-methoxy-1H-inden-5-ol is unique due to the presence of both a methoxy group and a hydroxyl group on the indan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
38998-03-7 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
4-methoxy-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H12O2/c1-12-10-8-4-2-3-7(8)5-6-9(10)11/h5-6,11H,2-4H2,1H3 |
Clave InChI |
UNRYJWXHWULJLL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


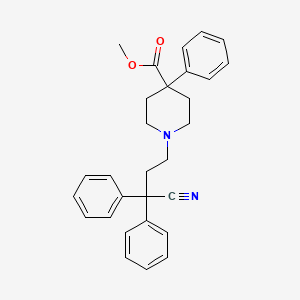
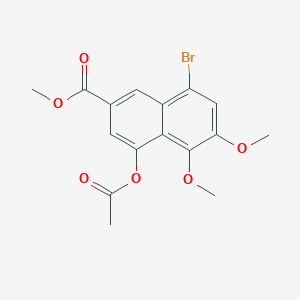
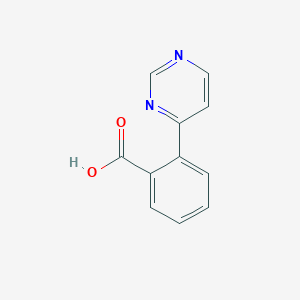
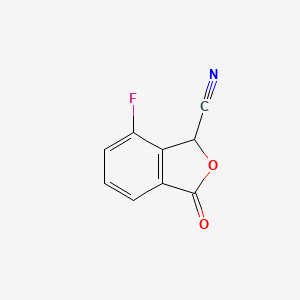
![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)
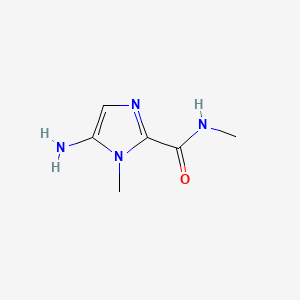
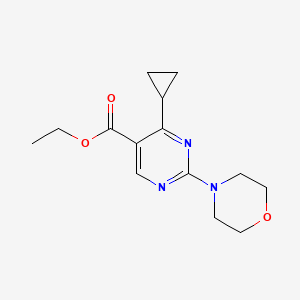
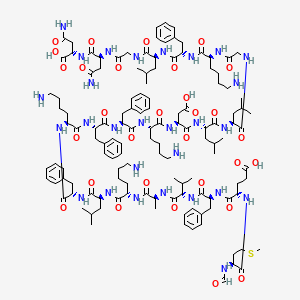
![3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one](/img/structure/B13926194.png)

![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B13926198.png)
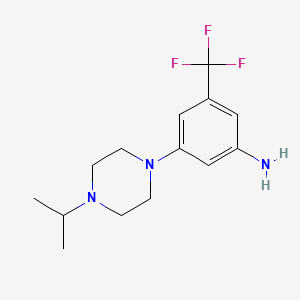
![Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13926214.png)

